3-(Aminomethyl)-3-methylazetidin-2-one

Description

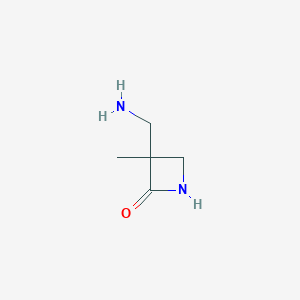

3-(Aminomethyl)-3-methylazetidin-2-one is a four-membered β-lactam (azetidinone) derivative featuring an aminomethyl (-CH2NH2) and a methyl (-CH3) group at the 3-position of the azetidinone ring. This structure confers unique reactivity and stability due to the strained four-membered ring and the presence of functional groups amenable to further chemical modifications. The compound’s aminomethyl group may also enable participation in metal-catalyzed reactions, similar to N,O-bidentate directing groups described in .

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

3-(aminomethyl)-3-methylazetidin-2-one |

InChI |

InChI=1S/C5H10N2O/c1-5(2-6)3-7-4(5)8/h2-3,6H2,1H3,(H,7,8) |

InChI Key |

RJGUXGAXNCOIBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methylazetidin-2-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 3-chloro-3-methylazetidin-2-one with ammonia or an amine can yield the desired compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and may be carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly reagents and solvents is crucial for sustainable industrial practices .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Aminomethyl)-3-methylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Aminomethyl)-3-methylazetidin-2-one with structurally related compounds:

Key Observations :

- Ring Strain vs.

- Functional Group Influence: The aminomethyl group in the target compound and pregabalin may facilitate hydrogen bonding in biological systems, though pregabalin’s linear structure and carboxylic acid group enhance its pharmacokinetic profile .

Pharmacological and Toxicological Profiles

Pregabalin’s clinical success underscores the therapeutic relevance of aminomethyl-containing compounds, though its linear structure offers better metabolic stability than cyclic analogs . Toxicity data for 3-(Aminomethyl)pyridine (severe skin irritation) highlight the importance of structural nuances in safety profiles .

Regulatory and Environmental Considerations

This regulatory gap underscores the need for thorough toxicity testing for novel azetidinones.

Biological Activity

3-(Aminomethyl)-3-methylazetidin-2-one is a bicyclic organic compound featuring an azetidine ring. Its structure includes an amino group and a carbonyl functional group, making it a compound of interest in medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H10N2O

- Molecular Weight : Approximately 114.15 g/mol

- Structure : The azetidine ring contributes to the compound's unique reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its mechanism likely involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in specific cancer cell lines, although further studies are needed to elucidate the exact pathways involved.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, affecting cellular function and survival.

- Receptor Binding : It has been suggested that this compound can bind to specific receptors, influencing signaling pathways associated with cell growth and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological properties of this compound:

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various azetidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth for both Gram-positive and Gram-negative strains, suggesting its potential as a broad-spectrum antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the anticancer properties of this compound were assessed using MTT assays on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating promising anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions.

- Cyclization Methods : Utilizing precursors that can undergo cyclization to form the azetidine ring structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.